molecular formula C8H7FO2S B3428899 4-Ethenylbenzenesulfonyl fluoride CAS No. 705-33-9

4-Ethenylbenzenesulfonyl fluoride

Cat. No.: B3428899
CAS No.: 705-33-9
M. Wt: 186.21 g/mol
InChI Key: AANYPNZHPGEIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethenylbenzenesulfonyl fluoride, also known as 4-vinylbenzenesulfonyl fluoride, is an organic compound with the molecular formula C8H7FO2S. This compound features a sulfonyl fluoride group attached to a benzene ring with an ethenyl (vinyl) substituent at the para position. It is known for its unique reactivity and stability, making it valuable in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethenylbenzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-vinylbenzenesulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF2), in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . This method ensures the efficient conversion of the sulfonyl chloride to the sulfonyl fluoride under mild conditions.

Another method involves the direct fluorosulfonylation of 4-vinylbenzene using fluorosulfonic acid. This process is typically carried out under controlled conditions to prevent over-fluorination and to achieve high yields .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This ensures consistent product quality and high efficiency. The use of automated systems allows for the optimization of reaction parameters, reducing the risk of side reactions and improving overall yield .

Chemical Reactions Analysis

Types of Reactions

4-Ethenylbenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used.

    Addition Reactions: Hydroboration is performed using borane (BH3) or its derivatives, while hydrosilylation employs silanes like triethylsilane (Et3SiH).

Major Products

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Ester Derivatives: Formed from the reaction with alcohols.

    Sulfonothioate Derivatives: Formed from the reaction with thiols.

    Organoboron and Organosilicon Compounds: Resulting from addition reactions.

Mechanism of Action

The mechanism of action of 4-ethenylbenzenesulfonyl fluoride primarily involves its reactivity with nucleophilic residues in proteins and enzymes. The sulfonyl fluoride group reacts with the hydroxyl group of serine residues in the active sites of enzymes, forming a covalent sulfonyl-enzyme complex. This interaction inhibits the enzyme’s activity by blocking the active site and preventing substrate binding .

In addition to serine residues, the compound can also react with other nucleophilic amino acids, such as lysine and histidine, further contributing to its inhibitory effects .

Comparison with Similar Compounds

4-Ethenylbenzenesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

The uniqueness of this compound lies in its combination of the reactive ethenyl group and the sulfonyl fluoride functionality, making it versatile for various chemical transformations and applications .

Properties

IUPAC Name

4-ethenylbenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANYPNZHPGEIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300253
Record name 4-Ethenylbenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-33-9
Record name 4-Ethenylbenzenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=705-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethenylbenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethenylbenzene-1-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethenylbenzenesulfonyl fluoride
Reactant of Route 2
Reactant of Route 2
4-Ethenylbenzenesulfonyl fluoride
Reactant of Route 3
Reactant of Route 3
4-Ethenylbenzenesulfonyl fluoride
Reactant of Route 4
Reactant of Route 4
4-Ethenylbenzenesulfonyl fluoride
Reactant of Route 5
Reactant of Route 5
4-Ethenylbenzenesulfonyl fluoride
Reactant of Route 6
Reactant of Route 6
4-Ethenylbenzenesulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.